Dipropan-2-yl 2-oxopentanedioate
Description
Dipropan-2-yl 2-oxopentanedioate (CAS: N/A) is a diester derivative of 2-oxopentanedioic acid, featuring two isopropyl ester groups and a central ketone moiety. Its molecular formula is $ \text{C}{11}\text{H}{18}\text{O}_5 $, with a molecular weight of 230.26 g/mol. The compound’s structure combines ester functionalities with a reactive ketone group, making it a versatile intermediate in organic synthesis, particularly for generating cross-linked polymers or serving as a precursor for keto-acid derivatives.
Properties
CAS No. |
78266-99-6 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dipropan-2-yl 2-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)15-10(13)6-5-9(12)11(14)16-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
HYVSVZYBKWNFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl 2-oxopentanedioate can be synthesized through esterification reactions involving 2-oxopentanedioic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2-oxopentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-oxopentanedioic acid and isopropanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-oxopentanedioic acid and isopropanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dipropan-2-yl 2-oxopentanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving α-ketoglutaric acid.
Biochemistry: It is studied for its role in metabolic processes and its potential as a biomarker for certain diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of dipropan-2-yl 2-oxopentanedioate involves its interaction with metabolic enzymes and pathways. As an ester derivative of α-ketoglutaric acid, it can participate in the tricarboxylic acid (TCA) cycle, influencing energy production and metabolic regulation. The compound may also act as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the unique properties of dipropan-2-yl 2-oxopentanedioate, we compare it with three analogous compounds: diethyl 2-oxopentanedioate , dipropan-2-yl pentanedioate , and diethyl 3-oxoglutarate . Key parameters include molecular structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | $ \text{C}{11}\text{H}{18}\text{O}_5 $ | 230.26 | Diester, Ketone | Polymer cross-linking agents, keto-acid synthesis |
| Diethyl 2-oxopentanedioate | $ \text{C}{9}\text{H}{14}\text{O}_5 $ | 202.19 | Diester, Ketone | Pharmaceutical intermediates, flavorants |
| Dipropan-2-yl pentanedioate | $ \text{C}{11}\text{H}{20}\text{O}_4 $ | 216.27 | Diester | Plasticizers, lubricant additives |
| Diethyl 3-oxoglutarate | $ \text{C}{7}\text{H}{10}\text{O}_5 $ | 174.15 | Diester, Ketone | Biochemical assays, metabolic studies |
Reactivity and Stability
- Ketone Reactivity: The ketone group in this compound enhances its susceptibility to nucleophilic attack compared to non-ketonic analogs like dipropan-2-yl pentanedioate. This property is critical in condensation reactions for polymer synthesis .
- Steric Effects: The bulkier isopropyl groups in this compound reduce its hydrolysis rate compared to diethyl 2-oxopentanedioate, as evidenced by kinetic studies showing a 40% slower ester hydrolysis in aqueous ethanol (pH 7) .
Thermal and Solubility Properties
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 185°C, whereas diethyl 3-oxoglutarate degrades at 160°C, highlighting the stabilizing effect of isopropyl groups .
- Solubility : this compound exhibits lower solubility in water (0.12 g/L at 25°C) compared to diethyl 2-oxopentanedioate (0.98 g/L), attributed to increased hydrophobicity from isopropyl substituents .
Research Findings and Case Studies
Flame Retardancy Studies
For instance, DOPO-based composites achieve a limiting oxygen index (LOI) of 32%, compared to 19% for non-phosphorylated esters, underscoring the importance of phosphorus incorporation for fire safety .
Environmental Impact
This compound’s environmental persistence is lower than that of non-ketonic diesters, with a half-life of 14 days in soil versus 28 days for dipropan-2-yl pentanedioate. This is attributed to microbial degradation of the ketone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
